REACTION_CXSMILES
|
I[C:2]1[CH:3]=[C:4]([N+:10]([O-:12])=[O:11])[CH:5]=[CH:6][C:7]=1[O:8][CH3:9].[CH3:13][C:14]1[C:18](B(O)O)=[C:17]([CH3:22])[O:16][N:15]=1.C(=O)([O-])[O-].[Cs+].[Cs+].COCCOC>C(OCC)(=O)C.O>[CH3:13][C:14]1[C:18]([C:2]2[CH:3]=[C:4]([N+:10]([O-:12])=[O:11])[CH:5]=[CH:6][C:7]=2[O:8][CH3:9])=[C:17]([CH3:22])[O:16][N:15]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C=CC1OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
36.1 g
|
Type
|
reactant
|
Smiles
|
CC1=NOC(=C1B(O)O)C
|
Name
|
cesium carbonate
|
Quantity
|
152 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
COCCOC
|
Name
|
catalyst
|
Quantity
|
3.96 g
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was degassed with nitrogen for 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
The resulting suspension was filtered through Celite
|
Type
|
WASH
|
Details
|
the filtrate washed with water (2×500 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solvent was dried (sodium sulphate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a brown solid which
|
Type
|
CUSTOM
|
Details
|
was triturated with ether (30 ml)
|
Type
|
WASH
|
Details
|
The solid product was washed with ether (100 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NOC(=C1C1=C(C=CC(=C1)[N+](=O)[O-])OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |